molecular formula C14H6Br8O B14280388 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene CAS No. 119965-41-2

1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene

Cat. No.: B14280388
CAS No.: 119965-41-2
M. Wt: 829.4 g/mol
InChI Key: QMCLAQNLEADVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is a brominated aromatic compound. This compound is characterized by its high bromine content, which imparts unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene typically involves the bromination of precursor aromatic compounds. One common method involves the use of iron (III) chloride as a catalyst in a solution of chloroform or tetrachloromethane, yielding the desired compound in high purity . Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways are still under investigation, but its reactivity is primarily driven by the presence of multiple bromine atoms.

Comparison with Similar Compounds

1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene can be compared with other brominated aromatic compounds such as:

These comparisons highlight the unique structure and reactivity of this compound, making it valuable for specific research and industrial applications.

Properties

CAS No.

119965-41-2

Molecular Formula

C14H6Br8O

Molecular Weight

829.4 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene

InChI

InChI=1S/C14H6Br8O/c15-6-3-5(9(17)13(21)10(6)18)1-2-23-8-4-7(16)11(19)14(22)12(8)20/h3-4H,1-2H2

InChI Key

QMCLAQNLEADVIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)CCOC2=CC(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.